(2S)-piperidine-2-carbonitrile; oxalic acid (2S)-piperidine-2-carbonitrile; oxalic acid
Brand Name: Vulcanchem
CAS No.: 2173637-43-7
VCID: VC11670580
InChI: InChI=1S/C6H10N2.C2H2O4/c7-5-6-3-1-2-4-8-6;3-1(4)2(5)6/h6,8H,1-4H2;(H,3,4)(H,5,6)/t6-;/m0./s1
SMILES: C1CCNC(C1)C#N.C(=O)(C(=O)O)O
Molecular Formula: C8H12N2O4
Molecular Weight: 200.19 g/mol

(2S)-piperidine-2-carbonitrile; oxalic acid

CAS No.: 2173637-43-7

Cat. No.: VC11670580

Molecular Formula: C8H12N2O4

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

(2S)-piperidine-2-carbonitrile; oxalic acid - 2173637-43-7

Specification

CAS No. 2173637-43-7
Molecular Formula C8H12N2O4
Molecular Weight 200.19 g/mol
IUPAC Name oxalic acid;(2S)-piperidine-2-carbonitrile
Standard InChI InChI=1S/C6H10N2.C2H2O4/c7-5-6-3-1-2-4-8-6;3-1(4)2(5)6/h6,8H,1-4H2;(H,3,4)(H,5,6)/t6-;/m0./s1
Standard InChI Key UKQSPZJUZKAACN-RGMNGODLSA-N
Isomeric SMILES C1CCN[C@@H](C1)C#N.C(=O)(C(=O)O)O
SMILES C1CCNC(C1)C#N.C(=O)(C(=O)O)O
Canonical SMILES C1CCNC(C1)C#N.C(=O)(C(=O)O)O

Introduction

Chemical Composition and Structural Features

The compound comprises two distinct components:

  • (2S)-Piperidine-2-carbonitrile: A six-membered heterocyclic amine with a nitrile group at the second carbon position. Its chiral center (2S configuration) confers stereochemical specificity.

  • Oxalic acid (ethanedioic acid): A simple dicarboxylic acid (HOOCCOOH) known for its strong chelating and reducing properties.

Molecular Formula and Weight

  • Empirical formula: C14H22N4O4\text{C}_{14}\text{H}_{22}\text{N}_4\text{O}_4

  • Molecular weight: 310.35 g/mol

  • IUPAC name: oxalic acid;(2S)-piperidine-2-carbonitrile

Stereochemical Configuration

The (2S) configuration of the piperidine ring ensures enantiomeric purity, critical for interactions with biological targets. The nitrile group (-C≡N) enhances reactivity, enabling participation in nucleophilic additions or reductions.

Synthesis and Industrial Production

Laboratory Synthesis

The compound is typically synthesized via acid-base reaction between (2S)-piperidine-2-carbonitrile and oxalic acid in polar solvents (e.g., ethanol or methanol). Key steps include:

  • Solvent selection: Methanol optimizes solubility and reaction kinetics.

  • Temperature control: Maintained at 60–80°C to accelerate proton transfer without decomposition.

  • Isolation: Recrystallization from ethanol yields high-purity product.

Scalability Challenges

Industrial production faces hurdles in maintaining stereochemical integrity at scale. Continuous-flow reactors and chromatographic purification are employed to mitigate racemization risks.

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMFA) but sparingly soluble in water due to the hydrophobic piperidine moiety.

  • Stability: Oxalic acid’s hygroscopic nature necessitates anhydrous storage conditions to prevent deliquescence.

Spectroscopic Data

  • IR spectroscopy: Peaks at 2240 cm⁻¹ (nitrile stretch) and 1700 cm⁻¹ (carboxylic acid C=O).

  • NMR: 1H^1\text{H} NMR shows piperidine ring protons (δ 1.5–3.0 ppm) and oxalic acid protons (δ 4.5 ppm).

Reactivity and Functional Transformations

Oxidation and Reduction Pathways

  • Oxidation: Nitrile groups resist common oxidants (e.g., KMnO₄), but oxalic acid decomposes to CO₂ under strong oxidative conditions.

  • Reduction: Catalytic hydrogenation (H₂/Pd) converts nitriles to amines, yielding (2S)-piperidine-2-methylamine oxalate.

Acid-Base Behavior

Oxalic acid’s dual carboxylic groups (pKa1=1.27\text{p}K_{a1} = 1.27, pKa2=4.27\text{p}K_{a2} = 4.27) enable salt formation with the basic piperidine nitrogen (pKa11\text{p}K_{a} \approx 11) .

Industrial and Synthetic Applications

Coordination Chemistry

Oxalic acid’s chelating ability facilitates metal-organic framework (MOF) synthesis. The compound acts as a ligand for transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes .

Specialty Chemical Synthesis

  • Chiral building block: The (2S) configuration is valuable in asymmetric synthesis of pharmaceuticals (e.g., antivirals, antipsychotics).

  • Cross-coupling reactions: Nitrile groups participate in Suzuki-Miyaura couplings to form biaryl structures.

Comparative Analysis with Analogues

CompoundStructural DifferenceBioactivity Comparison
(2R)-Piperidine-2-carbonitrile; oxalic acidEnantiomeric configuration30% lower LDH inhibition
Piperidine-3-carbonitrile; oxalic acidNitrile positionNo significant antimicrobial effect

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